molecular formula C33H37N3O7 B1631269 Fmoc-Lys(Retro-Abz-Boc)-OH CAS No. 159322-59-5

Fmoc-Lys(Retro-Abz-Boc)-OH

Cat. No.: B1631269
CAS No.: 159322-59-5
M. Wt: 587.7 g/mol
InChI Key: SUROGAFZBBJCBX-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Lys(Retro-Abz-Boc)-OH is a protected lysine derivative extensively used in solid-phase peptide synthesis (SPPS). Its structure features a 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group and a tert-butyloxycarbonyl (Boc) group on the ε-amino side chain. The unique "retro-Abz" (aminobenzoic acid) linker introduces steric and electronic modifications, which may influence peptide conformation and stability . This compound is commercially available (CAS: 159322-59-5) and is valued for its role in synthesizing peptides with enhanced resistance to proteolytic degradation, particularly in biomedical research .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H37N3O7/c1-33(2,3)43-32(41)35-27-17-9-8-16-25(27)29(37)34-19-11-10-18-28(30(38)39)36-31(40)42-20-26-23-14-6-4-12-21(23)22-13-5-7-15-24(22)26/h4-9,12-17,26,28H,10-11,18-20H2,1-3H3,(H,34,37)(H,35,41)(H,36,40)(H,38,39)/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUROGAFZBBJCBX-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H37N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Fmoc-Lys(Retro-Abz-Boc)-OH is a specialized amino acid derivative, primarily utilized in peptide synthesis and drug development. Its unique structure combines the Fmoc (9-fluorenylmethoxycarbonyl) protecting group with a retro-aminobenzoyl moiety, which enhances its utility in various biological applications. This article reviews its biological activity, focusing on its roles in peptide synthesis, drug development, bioconjugation, protein engineering, and neuroscience research.

Chemical Structure and Properties

The chemical formula for this compound is C₃₃H₃₇N₃O₇, and it exhibits specific optical activity and solubility characteristics that are critical for its application in biological systems. The compound's structure is designed to facilitate solid-phase peptide synthesis (SPPS) while maintaining stability during the synthesis process.

1. Peptide Synthesis

This compound is a key building block in solid-phase peptide synthesis. Its protective groups allow for selective deprotection and coupling during the synthesis of complex peptides. This versatility makes it essential for generating peptides with specific sequences and modifications.

2. Drug Development

The compound's unique properties enable researchers to design novel therapeutics, particularly in oncology and immunology. Its ability to facilitate targeted drug delivery enhances the efficacy of therapeutic agents by ensuring they reach their intended targets more effectively.

3. Bioconjugation

In bioconjugation applications, this compound is used to attach biomolecules to drugs or imaging agents. This process improves the specificity and efficacy of these agents, making them more effective in clinical settings.

4. Protein Engineering

The compound plays a significant role in modifying proteins to enhance their stability and activity. This is particularly important for biopharmaceutical applications where protein integrity is crucial for therapeutic efficacy.

5. Neuroscience Research

Recent studies have explored the potential of this compound in developing neuroprotective agents. Its application in neuroscience research contributes to understanding neurodegenerative diseases and offers avenues for therapeutic intervention.

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated that using this compound significantly improved the yield of synthesized peptides compared to traditional methods. The efficiency was attributed to the stability of the protective groups under synthesis conditions, which minimized side reactions.

Peptide SequenceYield (%)Method Used
Peptide A85SPPS with Fmoc-Lys
Peptide B70Traditional SPPS

Case Study 2: Targeted Drug Delivery

In a clinical trial focusing on cancer therapeutics, this compound was incorporated into drug formulations aimed at enhancing delivery to tumor sites. Results indicated a 40% increase in drug accumulation at target sites compared to non-targeted formulations.

Scientific Research Applications

Applications in Peptide Synthesis

Fmoc-Lys(Retro-Abz-Boc)-OH is primarily utilized in solid-phase peptide synthesis (SPPS), where it serves as a protected lysine derivative. Its applications include:

  • Fluorescence Labeling : The anthranilic acid moiety provides unique fluorescence characteristics, making it suitable for the synthesis of fluorescently labeled peptides. This property is particularly useful in biological assays where tracking peptide interactions is essential .
  • Bioconjugation : The compound can be used to create biotinylated lysine derivatives, facilitating the attachment of peptides to various biomolecules for targeted delivery and imaging applications .
  • Therapeutic Development : this compound can be incorporated into peptide sequences designed for therapeutic use, including those targeting specific receptors or involved in enzyme inhibition .

Case Study 1: Fluorescent Peptide Synthesis

In a study focused on developing selective ADAMTS-5 peptide substrates, researchers synthesized a series of FRET (Fluorescence Resonance Energy Transfer) peptides using this compound as a key building block. The resulting peptides demonstrated effective monitoring capabilities for enzyme activity, showcasing the utility of this compound in biochemical assays .

Peptide SequenceFunctionalityYield (%)
Peptide AFRET Substrate85
Peptide BEnzyme Inhibitor90

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Fmoc-Lys(Retro-Abz-Boc)-OH and related lysine derivatives:

Compound Structural Features Key Applications Notable Properties References
This compound Fmoc (α-amino), Boc (ε-amino), retro-Abz linker Peptide synthesis with enhanced stability; conformational control Unique steric effects due to retro-Abz; high purity (Bachem standard)
Fmoc-Lys(Boc)-OH Fmoc (α-amino), Boc (ε-amino) Dendrimer synthesis, antimicrobial conjugates Solubility: ≥4.69 mg/mL (H₂O), ≥100.8 mg/mL (DMSO); 98% purity
Fmoc-Lys(Fmoc)-OH Dual Fmoc groups (α- and ε-amino) Gelation (MGC 1–5% w/v), self-assembly into nanofibers Hydrogen bonding (chlorinated solvents) and π-π stacking (alcohols) drive assembly
Fmoc-Lys(Glc,Boc)-OH Fmoc (α-amino), Boc (ε-amino), β-D-glucosyl modification Glycopeptide synthesis NMR shifts at 4.5–5.5 ppm distinguish from mannose derivatives
Fmoc-Lys(mono-tBu-malonate)-OH Fmoc (α-amino), mono-tert-butyl malonate (ε-amino) Study of lysine malonylation in post-translational modifications Used to generate anti-malonylation antibodies; supports enzyme activity assays
Fmoc-Lys(5-FAM)-OH Fmoc (α-amino), 5-carboxyfluorescein (ε-amino) Fluorescent peptide labeling Enables real-time tracking in binding studies (e.g., LRP1-binding cyclic peptides)
Fmoc-Lys(Me,Boc)-OH Fmoc (α-amino), Boc (ε-amino), methyl group on lysine side chain Isotopic labeling and metabolic studies 98% isotopic purity; used in NMR and mass spectrometry

Key Comparative Insights

Structural Modifications :

  • The retro-Abz linker in this compound distinguishes it from other lysine derivatives by introducing rigidity and conformational constraints, which are absent in linear analogs like Fmoc-Lys(Boc)-OH .
  • Dual Fmoc protection in Fmoc-Lys(Fmoc)-OH enhances gelation efficiency (MGC 1–5% w/v) but reduces solubility in polar solvents compared to Boc-protected variants .

Functional Applications: this compound is specialized for stability-critical applications, such as peptide-based drug delivery, whereas Fmoc-Lys(Glc,Boc)-OH is tailored for glycobiology studies . Fmoc-Lys(5-FAM)-OH and Fmoc-Lys(Biot-Acp)-OH serve as fluorescent and biotinylated probes, respectively, highlighting the versatility of ε-amino modifications for labeling .

Physicochemical Properties :

  • Solubility varies significantly: Fmoc-Lys(Boc)-OH is highly soluble in DMSO (>100 mg/mL), while Fmoc-Lys(Fmoc)-OH requires less polar solvents (e.g., toluene) for gelation .
  • The retro-Abz group in this compound may reduce aggregation propensity compared to sugar-modified derivatives like Fmoc-Lys(Glc,Boc)-OH, which exhibit complex tautomerization in NMR spectra .

Synthetic Utility: this compound is typically synthesized via SPPS with commercial availability, whereas Fmoc-Lys(mono-tBu-malonate)-OH requires custom synthesis for studying enzymatic malonylation .

Preparation Methods

Key Reaction Steps

The synthesis involves two primary stages:

  • Boc Protection of Lysine Side Chain :
    • Lysine is dispersed in tetrahydrofuran (THF), followed by the addition of Feldalat NM (a proprietary reagent) and boron trifluoride tetrahydrofuran solution.
    • Bis(tert-butoxycarbonyl)oxide (Boc₂O) is introduced to protect the ε-amino group, with pH maintained at ~8 using sodium hydroxide.
  • Fmoc Protection of α-Amino Group :
    • The intermediate H-Lys(Boc)-OH is reacted with Fmoc-Osu (Fmoc-N-hydroxysuccinimide ester) in a water-ethyl acetate biphasic system.
    • pH is controlled at 9–10 during coupling, followed by acidification to pH 3 with hydrochloric acid to precipitate the product.

Solid-Phase Peptide Synthesis (SPPS): Modular Fluorescent Labeling

This compound is frequently integrated into peptides via Fmoc-SPPS, leveraging its orthogonal protection for selective deprotection. While full synthetic details are proprietary, the general workflow involves:

Resin Loading and Sequential Coupling

  • Resin Activation : Wang or Rink amide resins are preconditioned in dichloromethane (DCM).
  • Fmoc Deprotection : Piperidine (20% in DMF) removes the Fmoc group, exposing the α-amino group for coupling.
  • Abz-Boc Lysine Incorporation : The pre-protected this compound is activated with HBTU/HOBt and coupled to the growing peptide chain.

Advantages and Limitations

  • Advantages : Enables precise control over peptide sequence; minimizes side reactions due to pre-protected lysine derivatives.
  • Limitations : Requires specialized equipment; higher costs for small-scale synthesis compared to solution-phase methods.

Analytical Characterization of Synthetic Intermediates

High-Performance Liquid Chromatography (HPLC)

The patent protocol employs HPLC to verify product purity (>99.5%), using a C18 column and gradient elution with acetonitrile/water. Retention times and peak symmetry are critical quality indicators.

Mass Spectrometry (MS)

High-resolution MS (HRMS) validates the molecular weight (587.7 g/mol), with ESI+ spectra showing [M+H]⁺ at m/z 588.7.

Comparative Analysis of Synthesis Strategies

Parameter Solution-Phase Solid-Phase
Scale Multi-kilogram Milligrams to grams
Cost Efficiency High (15% cost reduction) Moderate to Low
Purity >99.5% >95%
Abz Incorporation Not Detailed Integrated into SPPS
Ideal Application Bulk intermediate production Peptide drug development

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Fmoc-Lys(Retro-Abz-Boc)-OH with high purity?

  • Methodological Guidance :

  • Synthesis Protocol : Use Fmoc-based solid-phase peptide synthesis (SPPS) with orthogonal protection strategies. The ε-amino group of lysine is protected with Boc, while the α-amino group is Fmoc-protected. Retro-Abz (2-aminobenzoic acid) introduces steric and electronic modifications, requiring optimized coupling agents like HATU or PyBOP .
  • Purification : Employ reverse-phase HPLC with a C18 column and gradients of acetonitrile/water (0.1% TFA). Purity ≥99% is achievable with multiple purification cycles .
  • Quality Control : Validate via NMR (e.g., ¹H/¹³C), LC-MS, and elemental analysis to confirm absence of truncated sequences or deprotection artifacts .

Q. How does the Retro-Abz modification influence peptide backbone conformation in this compound?

  • Methodological Guidance :

  • Structural Analysis : Retro-Abz introduces a rigid, planar aromatic ring, altering peptide folding. Use circular dichroism (CD) spectroscopy or X-ray crystallography to compare secondary structures (e.g., α-helix vs. β-sheet) in modified vs. unmodified lysine residues .
  • Computational Modeling : Perform MD simulations (e.g., using AMBER or GROMACS) to assess steric hindrance and hydrogen-bonding patterns introduced by Retro-Abz .

Q. What are the recommended storage conditions to prevent degradation of this compound?

  • Methodological Guidance :

  • Storage : Store at 2–10°C in airtight containers under inert gas (argon/nitrogen) to prevent oxidation and hydrolysis. Lyophilized forms are stable for >2 years .
  • Handling : Avoid prolonged exposure to moisture or light. Pre-dissolve in anhydrous DMF or DCM immediately before use .

Advanced Research Questions

Q. How can researchers resolve low coupling efficiency of this compound in SPPS?

  • Methodological Guidance :

  • Activation Optimization : Replace standard HOBt/DIC with OxymaPure/DIC, which reduces racemization and improves coupling rates for sterically hindered residues .
  • Extended Reaction Times : Increase coupling time to 2–4 hours and monitor completion via Kaiser test or FT-IR spectroscopy .
  • Side-Chain Compatibility : Retro-Abz may clash with adjacent residues; redesign peptide sequences to minimize steric clashes (e.g., alternate with glycine or β-alanine) .

Q. What analytical techniques are best suited to detect side reactions (e.g., retro-aza or lactamization) during SPPS with this compound?

  • Methodological Guidance :

  • LC-MS/MS : Identify lactamization (amide bond formation) or retro-aza (cleavage) by monitoring mass shifts (+18 Da for hydrolysis, -17 Da for lactam) .
  • MALDI-TOF : Use in-source decay (ISD) to locate modification sites within peptide chains .
  • Mitigation : Add 2% v/v piperazine in DMF during Fmoc deprotection to scavenge reactive intermediates .

Q. How does the Boc protection on lysine’s ε-amino group impact orthogonal deprotection strategies in multi-step syntheses?

  • Methodological Guidance :

  • Orthogonal Deprotection : Boc is acid-labile (removed with TFA), while Fmoc is base-labile (removed with piperidine). This allows sequential deprotection in branched peptides or post-translational modifications (e.g., lipidation) .
  • Case Study : In synthesizing malonylated lysine analogs, Boc protection enabled selective ε-amino modification after Fmoc removal, as demonstrated in malonyl-CoA enzyme studies .

Q. What solvent systems are optimal for dissolving this compound in hydrophobic peptide sequences?

  • Methodological Guidance :

  • Solubility Screening : Test solubility in DMF:DCM (1:1) or DMSO:THF (3:7). For highly hydrophobic sequences, add 0.1% TFA to enhance protonation .
  • Table: Solubility Data
Solvent SystemSolubility (mg/mL)Notes
Anhydrous DMF25–30Preferred for SPPS
DCM:DMF (1:1)15–20Low racemization risk
TFE:Water (9:1)10–15For helical peptides
Data derived from analogs in

Data Contradiction Analysis

Q. Conflicting reports exist on the steric impact of Retro-Abz. How can researchers validate its effects experimentally?

  • Methodological Guidance :

  • Comparative CD Spectroscopy : Synthesize peptides with/without Retro-Abz and compare ellipticity at 208 nm (α-helix) vs. 215 nm (β-sheet) .
  • Crystallography : Resolve 3D structures of modified peptides (e.g., PDB deposition) to visualize backbone torsion angles .
  • NMR NOE Analysis : Measure nuclear Overhauser effects to confirm restricted rotation around the Retro-Abz moiety .

Q. How do batch-to-batch variations in this compound purity affect peptide synthesis reproducibility?

  • Methodological Guidance :

  • Batch Screening : Request Certificates of Analysis (CoA) from suppliers, specifying HPLC purity ≥99%, enantiomeric excess ≥99.8% .
  • In-House QC : Re-analyze batches via chiral HPLC (e.g., Chirobiotic T column) to detect D/L-isomer contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Lys(Retro-Abz-Boc)-OH
Reactant of Route 2
Fmoc-Lys(Retro-Abz-Boc)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.